molecular formula C6H14Cl2N2 B3043812 3-(Azetidin-1-yl)azetidine dihydrochloride CAS No. 928038-36-2

3-(Azetidin-1-yl)azetidine dihydrochloride

Cat. No. B3043812
M. Wt: 185.09
InChI Key: YPPQGGNUBRKDAR-UHFFFAOYSA-N
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Patent
US07790885B2

Procedure details

4N hydrochloric acid in ethyl acetate (1.16 ml) was added to a solution of 3-(azetidin-1-yl)-1-benzhydrylazetidine (643 mg) in ethyl acetate, and the mixture was concentrated. The resultant residue was dissolved in methanol (65 ml), and 20% palladium hydroxide (811 mg) was added thereto. This mixture was stirred under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) at room temperature for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The solid was suspended by the addition of heptane to the residue. The supernatant was removed using a pipette and the residue was concentrated under reduced pressure to give a crude product of the title compound (471.2 mg) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH:6]2[CH2:9][N:8](C(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:7]2)[CH2:5][CH2:4][CH2:3]1>C(OCC)(=O)C>[ClH:1].[ClH:1].[N:2]1([CH:6]2[CH2:9][NH:8][CH2:7]2)[CH2:5][CH2:4][CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Smiles
N1(CCC1)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.16 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in methanol (65 ml)
ADDITION
Type
ADDITION
Details
20% palladium hydroxide (811 mg) was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The solid was suspended by the addition of heptane to the residue
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.Cl.N1(CCC1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 471.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.